![molecular formula C25H26O5 B1141723 2,3,5-Tri-O-benzyl-D-lyxofuranose CAS No. 115563-43-4](/img/structure/B1141723.png)
2,3,5-Tri-O-benzyl-D-lyxofuranose
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Overview
Description
2,3,5-Tri-O-benzyl-D-lyxofuranose (TOB) is a sugar derivative that has been studied for its potential applications in biochemistry and molecular biology. This compound, which is also known as 3-O-benzyl-2,3,5-tri-O-methyl-D-lyxofuranose, is a derivative of the naturally occurring sugar lyxose. It is an important intermediate in the synthesis of various glycosidic compounds, and has been used as a substrate for the synthesis of glycosidic derivatives and other related compounds.
Scientific Research Applications
Synthesis of Glycomimetics
2,3,5-Tri-O-benzyl-D-lyxofuranose: is used in the synthesis of glycomimetics . These are compounds that mimic the structure of sugars and can modulate the activity of carbohydrate-processing enzymes. This is particularly important in the development of new therapeutics that target diseases involving carbohydrate-mediated processes.
Drug Discovery
The compound serves as a synthetic intermediate in drug discovery . Its stability compared to natural sugars makes it a valuable asset in the synthesis of potential drug candidates, especially those targeting enzymatic pathways involving carbohydrates.
Crystallographic Studies
The crystallization of 2,3,5-Tri-O-benzyl-D-lyxofuranose has allowed for detailed crystallographic studies . These studies provide insights into the molecular structure and can inform the design of drugs and other therapeutic agents.
Antiviral Medication Synthesis
It is a crucial intermediate in the synthesis of remdesivir , an antiviral medication that has shown efficacy against RNA viruses, including SARS-CoV-2. This highlights its importance in responding to global health crises.
Enzyme Inhibition Research
This compound is involved in research focused on enzyme inhibition . By acting as inhibitors, derivatives of 2,3,5-Tri-O-benzyl-D-lyxofuranose can help understand and control metabolic pathways that are critical in various diseases.
Pharmaceutical Intermediates
2,3,5-Tri-O-benzyl-D-lyxofuranose: is used as a pharmaceutical intermediate . This application is essential in the pharmaceutical industry for the production of various drugs, ensuring the availability of medications for treatment.
Mechanism of Action
Target of Action
2,3,5-Tri-O-benzyl-D-lyxofuranose is a type of carbohydrate mimic that has gained increased interest due to its ability to modulate the activity of carbohydrate-processing enzymes . These enzymes, which act on glycosides, are the primary targets of this compound . They play a crucial role in various biological events, acting as a vital source of energy, structural building blocks, and cell surface receptors or mediators .
Mode of Action
The compound interacts with its targets, the carbohydrate-processing enzymes, by inhibiting or enhancing their activity . This interaction results in changes in the enzymatic and chemical stability of sugars in mammals .
Biochemical Pathways
The affected pathways involve the process of life where mono-, oligo-, and polysaccharides, as well as glycoconjugates, play pivotal roles . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the modulation of the activity of carbohydrate-processing enzymes . This modulation can circumvent the enzymatic and chemical instability of sugars in mammals , potentially leading to various therapeutic benefits.
properties
IUPAC Name |
(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKMDPQFZBQOK-NPZNXQLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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